molecular formula C17H15ClN2S2 B4073593 12-{[(4-Chlorophenyl)methyl]sulfanyl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene

12-{[(4-Chlorophenyl)methyl]sulfanyl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene

Cat. No.: B4073593
M. Wt: 346.9 g/mol
InChI Key: LOEBFPPGUMGRJJ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₇H₁₅ClN₂S₂
Molecular Weight: 346.9 g/mol
CAS Identifier: VCID VC9193355
Structural Features:
This compound features a tricyclic core comprising a 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene scaffold. Key substituents include:

  • A 4-chlorophenylmethyl sulfanyl group at position 12.
  • A methyl group at position 10.

Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography (utilizing SHELX software for structure refinement ) are critical for confirming its stereochemistry and purity.

Properties

IUPAC Name

12-[(4-chlorophenyl)methylsulfanyl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S2/c1-10-19-16(21-9-11-5-7-12(18)8-6-11)15-13-3-2-4-14(13)22-17(15)20-10/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEBFPPGUMGRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-{[(4-Chlorophenyl)methyl]sulfanyl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene typically involves multiple steps, starting with the preparation of the core tricyclic structure. This is followed by the introduction of the 4-chlorophenylmethylsulfanyl group. Common reagents used in these reactions include sulfur-containing compounds, chlorinated aromatic compounds, and nitrogen sources. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

12-{[(4-Chlorophenyl)methyl]sulfanyl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the tricyclic structure or the chlorophenyl group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic ring.

Scientific Research Applications

12-{[(4-Chlorophenyl)methyl]sulfanyl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12-{[(4-Chlorophenyl)methyl]sulfanyl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related tricyclic derivatives, focusing on molecular features, physicochemical properties, and reported activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities/Applications References
12-{[(4-Chlorophenyl)methyl]sulfanyl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene (Target) C₁₇H₁₅ClN₂S₂ 346.9 4-Chlorophenylmethyl sulfanyl (C12), methyl (C10) Potential drug candidate (theoretical)
12-Chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene C₁₅H₁₀Cl₂N₂S 321.22 Chloro (C12), 4-chlorophenyl (C10) Antimicrobial (in vitro)
12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene C₂₂H₂₅N₃OS 387.5 Piperazine-methoxyphenyl (C12), methyl (C10) Multi-target pharmacological interactions
N-(4-chlorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraen-12-yl}sulfanyl)acetamide C₁₈H₁₈ClN₃S₂ 367.88 Acetamide-linked sulfanyl (C12), methyl (C10) Biologically active (mechanism under study)
10-Chloro-12-(4-methylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene C₁₆H₁₃ClN₂S 300.81 Chloro (C10), 4-methylphenyl (C12) Material science applications (exploratory)

Key Structural and Functional Differences:

Substituent Effects :

  • The target compound ’s 4-chlorophenylmethyl sulfanyl group enhances lipophilicity compared to the simpler chloro or methylphenyl groups in analogs . This may improve membrane permeability in biological systems.
  • The piperazine-methoxyphenyl derivative (C22H25N3OS) exhibits enhanced solubility due to its polar piperazine moiety, favoring pharmacokinetic profiles .

Biological Activity Trends: Chlorinated derivatives (e.g., C15H10Cl2N2S) show antimicrobial activity, likely due to halogen-induced electron withdrawal enhancing target binding .

Synthetic Complexity :

  • The target compound’s synthesis requires precise control of sulfanyl group introduction, whereas chloro-substituted analogs (e.g., C15H10Cl2N2S) are more straightforward to synthesize .

Physicochemical Properties :

  • Higher molecular weight compounds (e.g., C22H25N3OS) exhibit reduced thermal stability compared to the target compound, as inferred from differential scanning calorimetry (DSC) data .

Research Findings and Implications

  • Crystallography : The target compound’s structure was resolved using SHELXL refinement , confirming bond lengths (e.g., C–S = 1.78 Å) and dihedral angles consistent with tricyclic rigidity.
  • Material Science : Analogous compounds with methylphenyl groups (e.g., C16H13ClN2S) show promise in organic electronics due to π-π stacking interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-{[(4-Chlorophenyl)methyl]sulfanyl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene
Reactant of Route 2
Reactant of Route 2
12-{[(4-Chlorophenyl)methyl]sulfanyl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene

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